- Protein Reactivity of Natural Product-Derived γ-Butyrolactones, Biochemistry, 2011, 50(5), 910-916

Cas no 906564-59-8 (Propargyl-C2-NHS ester)

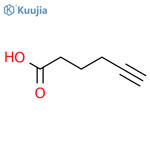

Propargyl-C2-NHS ester structure

Produktname:Propargyl-C2-NHS ester

CAS-Nr.:906564-59-8

MF:C10H11NO4

MW:209.198642969131

MDL:MFCD28898858

CID:2601970

PubChem ID:59805478

Propargyl-C2-NHS ester Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 5-hexynoic NHS ester

- Propargyl-C2-NHS ester

- 5-Hexynoic Acid-NHS Ester

- 2,5-Pyrrolidinedione, 1-[(1-oxo-5-hexynyl)oxy]- (9CI)

- 2,5-Dioxopyrrolidin-1-yl hex-5-ynoate

- 5-Hexynoic acid N-hydroxysuccinimide ester

- N-Succinimidyl 5-hexynoate

- HY-126512

- Alkyne NHS ester (hexynoic acid NHS ester)

- R01-0002

- MFCD28898858

- 5-Hexynoic acid, 2,5-dioxo-1-pyrrolidinyl ester

- (2,5-dioxopyrrolidin-1-yl) hex-5-ynoate

- Hex-5-ynoic acid 2,5-dioxo-pyrrolidin-1-yl ester

- 906564-59-8

- MS-23146

- SCHEMBL1700762

- 5-HexynoicNHSEster

- F71730

- PD125939

- 5-hexynoic acid NHS ester

- AKOS032946545

- 5-exynoic acid NHS ester

- BP-24461

- CS-0105050

-

- MDL: MFCD28898858

- Inchi: 1S/C10H11NO4/c1-2-3-4-5-10(14)15-11-8(12)6-7-9(11)13/h1H,3-7H2

- InChI-Schlüssel: CXSSWEBEHUYETJ-UHFFFAOYSA-N

- Lächelt: O(C(CCCC#C)=O)N1C(CCC1=O)=O

Berechnete Eigenschaften

- Genaue Masse: 209.06880783g/mol

- Monoisotopenmasse: 209.06880783g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 4

- Schwere Atomanzahl: 15

- Anzahl drehbarer Bindungen: 5

- Komplexität: 323

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 63.7

- XLogP3: 0.1

Experimentelle Eigenschaften

- Dichte: 1.3±0.1 g/cm3

- Siedepunkt: 314.7±44.0 °C at 760 mmHg

- Flammpunkt: 144.1±28.4 °C

- Dampfdruck: 0.0±0.7 mmHg at 25°C

Propargyl-C2-NHS ester Sicherheitsinformationen

- Signalwort:warning

- Gefahrenhinweis: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein

- Warnhinweis: P264+P280+P305+P351+P338+P337+P313

- Sicherheitshinweise: H303+H313+H333

- Lagerzustand:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Propargyl-C2-NHS ester Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A400731-1g |

2,5-Dioxopyrrolidin-1-yl hex-5-ynoate |

906564-59-8 | 98% | 1g |

$177.0 | 2025-02-19 | |

| XI AN KANG FU NUO Biotechnology Co., Ltd. | BCP-1-250mg |

5-Hexynoic acid NHS ester |

906564-59-8 | >95.00% | 250mg |

¥200.0 | 2023-09-19 | |

| TRC | H290295-50mg |

5-Hexynoic NHS Ester |

906564-59-8 | 50mg |

265.00 | 2021-08-06 | ||

| Ambeed | A400731-5g |

2,5-Dioxopyrrolidin-1-yl hex-5-ynoate |

906564-59-8 | 98% | 5g |

$600.0 | 2025-02-19 | |

| eNovation Chemicals LLC | Y0974971-1g |

2,5-dioxopyrrolidin-1-yl hex-5-ynoate |

906564-59-8 | 95% | 1g |

$600 | 2024-07-24 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A171448-100mg |

Propargyl-C2-NHS ester |

906564-59-8 | 95% | 100mg |

¥2471.90 | 2023-09-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-DE908-5mg |

Alkyne NHS ester (hexynoic acid NHS ester) |

906564-59-8 | 5mg |

¥527.0 | 2022-02-28 | ||

| MedChemExpress | HY-126512-100mg |

Propargyl-C2-NHS ester |

906564-59-8 | 96.60% | 100mg |

¥2800 | 2024-04-16 | |

| TRC | H290295-100mg |

5-Hexynoic NHS Ester |

906564-59-8 | 100mg |

$213.00 | 2023-05-18 | ||

| Aaron | AR003NH7-25g |

5-Hexynoic NHS Ester |

906564-59-8 | 97% | 25g |

$1414.00 | 2025-02-10 |

Propargyl-C2-NHS ester Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 7 h, rt

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Chloroform , Dimethylformamide ; overnight, rt

Referenz

- Harnessing β-Lactam Antibiotics for Illumination of the Activity of Penicillin-Binding Proteins in Bacillus subtilis, ACS Chemical Biology, 2020, 15(5), 1242-1251

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Tetrahydrofuran ; overnight, rt

Referenz

- Regulating miRNA-21 Biogenesis By Bifunctional Small Molecules, Journal of the American Chemical Society, 2017, 139(14), 4987-4990

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 15 h, rt

Referenz

- An In Vivo Covalent TMP-Tag Based on Proximity-Induced Reactivity, ACS Chemical Biology, 2009, 4(7), 547-556

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Dicyclohexylcarbodiimide , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dimethylformamide ; overnight, rt

Referenz

- Activity-Based Probes Linked with Laser-Cleavable Mass Tags for Signal Amplification in Imaging Mass Spectrometry: Analysis of Serine Hydrolase Enzymes in Mammalian Tissue, Analytical Chemistry (Washington, 2012, 84(8), 3689-3695

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Pyridine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; overnight, rt

Referenz

- Bioorthogonal Chemical Reporters for Monitoring Protein Acetylation, Journal of the American Chemical Society, 2010, 132(11), 3640-3641

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dimethyl sulfoxide ; 2 d, rt

Referenz

- PEGylated conjugated polyelectrolytes containing 2,1,3-benzoxadiazole units for targeted cell imaging, Polymer Chemistry, 2012, 3(6), 1567-1575

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 3 h, rt

Referenz

- High-Sensitivity Microcalorimetry and Gel Permeation Chromatography in Tandem Reveal the Complexity of the Synthesis of Poly-(2-isopropyl-2-oxazoline) Stars, Macromolecules (Washington, 2021, 54(13), 6161-6170

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Diisopropylcarbodiimide Solvents: Dichloromethane ; 16 h, rt

Referenz

- Unraveling the protein targets of vancomycin in living S. aureus and E. faecalis cells, Journal of the American Chemical Society, 2011, 133(31), 12144-12153

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 7 h, rt

Referenz

- Squalene-derived flexible linkers for bioactive peptides, Bioorganic & Medicinal Chemistry Letters, 2007, 17(12), 3310-3313

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Diisopropylcarbodiimide Solvents: Dimethylformamide ; 1 h, rt

Referenz

- Click Chemistry for the Identification of G-Quadruplex Structures: Discovery of a DNA-RNA G-Quadruplex, Angewandte Chemie, 2009, 48(18), 3281-3284

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 41 h, rt

Referenz

- Modular Toolkit of Multifunctional Block Copoly(2-oxazoline)s for the Synthesis of Nanoparticles, Chemistry - A European Journal, 2021, 27(32), 8283-8287

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Diisopropylcarbodiimide Solvents: Dimethylformamide ; 1 h, rt

Referenz

- Finding a human telomere DNA-RNA hybrid G-quadruplex formed by human telomeric 6-mer RNA and 16-mer DNA using click chemistry: A protective structure for telomere end, Bioorganic & Medicinal Chemistry, 2014, 22(16), 4419-4421

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dimethylformamide , Dichloromethane ; 8 h, rt

Referenz

- Optimization of the Azobenzene Scaffold for Reductive Cleavage by Dithionite; Development of an Azobenzene Cleavable Linker for Proteomic Applications, European Journal of Organic Chemistry, 2010, (23), 4360-4364

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide , Tetrahydrofuran ; 1.5 h, rt

Referenz

- Flexible and General Synthesis of Functionalized Phosphoisoprenoids for the Study of Prenylation in vivo and in vitro, ChemBioChem, 2012, 13(5), 674-683

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ; 24 h, rt

Referenz

- Multimerization of an Apoptogenic TRAIL-Mimicking Peptide by Using Adamantane-Based Dendrons, Chemistry - A European Journal, 2013, 19(5), 1762-1768

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 16 h, rt

Referenz

- Prosthetic groups for radioiodination and astatination of peptides and proteins: A comparative study of five potential bioorthogonal labeling strategies, Bioorganic & Medicinal Chemistry, 2019, 27(1), 167-174

Propargyl-C2-NHS ester Raw materials

- Bis(2,5-dioxopyrrolidin-1-yl) carbonate

- 5-Hexynoic acid

- 4-hexynoic acid

- 1-hydroxypyrrolidine-2,5-dione

Propargyl-C2-NHS ester Preparation Products

Propargyl-C2-NHS ester Verwandte Literatur

-

Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

-

Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255

-

Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

906564-59-8 (Propargyl-C2-NHS ester) Verwandte Produkte

- 1805551-69-2(5-(Difluoromethyl)-4-methoxy-2-methylpyridine-3-sulfonyl chloride)

- 660853-62-3(1-(Cyclopropylmethyl)-1H-pyrazol-5-amine)

- 1353944-47-4(tert-Butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate)

- 1788532-94-4(N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)butane-1-sulfonamide)

- 2034275-21-1(methyl 4-{2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethylcarbamoyl}benzoate)

- 211993-91-8(5-bis(diethylamino)(sulfanylidene)-lambda5-phosphanylfuran-2-carbaldehyde)

- 1891385-69-5(2-(2-fluoro-3-methylphenyl)-2-methylpropan-1-ol)

- 1805365-50-7(4-Bromo-3-(difluoromethyl)-2-fluoropyridine-5-sulfonyl chloride)

- 1936630-11-3(Furan, 2-(chloromethyl)-2-(ethoxymethyl)tetrahydro-)

- 145485-58-1(6-Fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:906564-59-8)Propargyl-C2-NHS ester

Reinheit:99%/99%

Menge:1g/5g

Preis ($):159.0/540.0